

Technical Guide: Aqueous Solubility and Handling of CNQX Disodium Salt

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Compound of Interest

Compound Name: CNQX disodium salt

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the aqueous solubility of **CNQX disodium salt**, a potent antagonist of AMPA and kainate receptors. It includes collated solubility data from various suppliers, detailed experimental protocols for solution preparation and solubility determination, and a summary of its mechanism of action. This document is intended to serve as a practical resource for laboratory professionals utilizing **CNQX disodium salt** in their research.

Introduction: CNQX and its Disodium Salt

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive, and well-characterized antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2] It is a valuable pharmacological tool for investigating glutamatergic neurotransmission. However, the parent CNQX molecule is sparingly soluble in aqueous buffers, limiting its utility in many biological experiments.[3][4]

To address this limitation, the disodium salt of CNQX was developed. This form offers significantly improved water solubility, making it the preferred choice for most physiological and cell-based assays.[5] **CNQX disodium salt** is also known to act as an antagonist at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex, albeit with a lower potency ($IC_{50} \approx 25 \mu M$) compared to its effects on AMPA and kainate receptors ($IC_{50} \approx 0.3 \mu M$ and $1.5 \mu M$, respectively).[5]

Solubility Profile

CNQX disodium salt is consistently reported as water-soluble across multiple chemical suppliers. However, the precise quantitative solubility can vary, which may be attributable to differences in the hydration state of the solid material or the exact conditions of measurement (e.g., temperature).[5] For comparison, the solubility of the parent (non-salt) CNQX is also presented.

2.1 Quantitative Solubility Data: **CNQX Disodium Salt**

The following table summarizes the reported solubility of **CNQX disodium salt** in aqueous and organic solvents.

Solvent	Reported Solubility (Molar)	Reported Solubility (Mass/Volume)	Source
Water	25 mM	-	Abcam
Water	20 mM	-	Hello Bio[1]
Water	10 mM	2.76 mg/mL	Tocris Bioscience, R&D Systems[5]
Water	-	>10 mg/mL	Sigma-Aldrich
Water	-	>2 mg/mL (warmed)	Sigma-Aldrich
DMSO	-	>10 mg/mL	Sigma-Aldrich
DMSO	38.14 mM	10.53 mg/mL (requires warming/pH adjustment)	MedChemExpress[6]

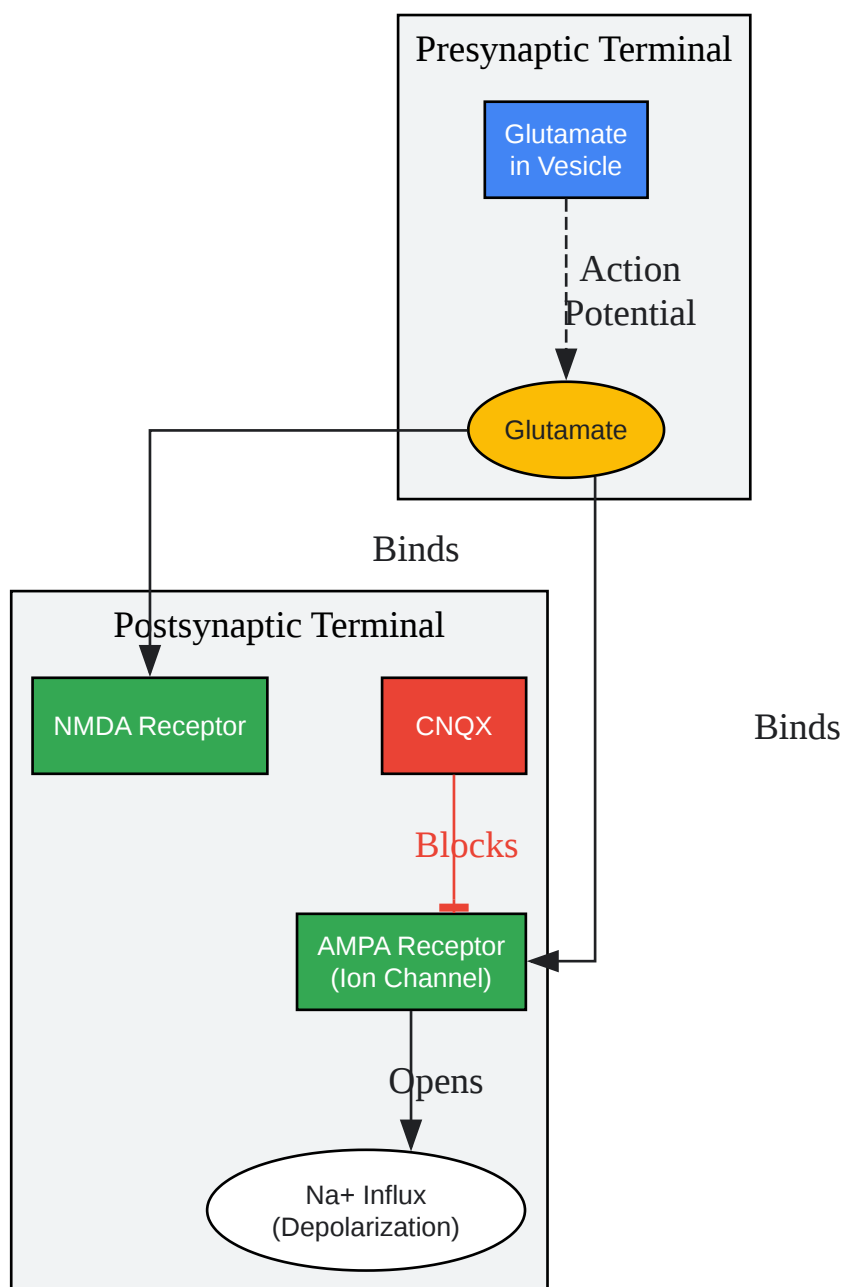
2.2 Comparative Solubility Data: CNQX (Parent Compound)

The parent form of CNQX exhibits poor aqueous solubility, necessitating the use of organic solvents for preparing stock solutions.

Solvent	Reported Solubility (Molar)	Reported Solubility (Mass/Volume)	Source
Water	-	< 0.1 mg/mL (insoluble)	MedchemExpress[3]
Aqueous Buffers	-	Sparingly soluble	Cayman Chemical[4]
DMSO	100 mM	-	Hello Bio[7]
DMSO	198.14 mM	46 mg/mL	Selleck Chemicals[2]
DMSO	-	~5 mg/mL	Cayman Chemical[4]
Dimethylformamide (DMF)	-	~12 mg/mL	Cayman Chemical[4]

Mechanism of Action at the Glutamatergic Synapse

CNQX exerts its primary effect by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors on the postsynaptic membrane. This blockade prevents the influx of sodium ions through these ligand-gated channels, thereby inhibiting postsynaptic depolarization and reducing excitatory neurotransmission.



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CNQX competitively blocks glutamate binding at the AMPA receptor.

Experimental Protocols

4.1 Protocol for Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **CNQX disodium salt** in water.

- **Calculate Required Mass:** Determine the mass of **CNQX disodium salt** needed. For 1 mL of a 10 mM solution (MW = 276.12 g/mol , anhydrous), the required mass is 2.76 mg.
 - **Note:** The molecular weight may vary based on the degree of hydration. Refer to the batch-specific Certificate of Analysis for the precise molecular weight.[\[5\]](#)
- **Weighing:** Accurately weigh the calculated amount of **CNQX disodium salt** powder into a suitable microcentrifuge tube.
- **Solvent Addition:** Add the desired volume of high-purity water (e.g., Milli-Q® or equivalent) to the tube.
- **Dissolution:** Vortex the solution thoroughly. A brief sonication or gentle warming (up to 60°C) may be used to aid dissolution if particulates are observed.
- **Storage:** Once fully dissolved, the solution is ready for dilution to the final working concentration. For storage, it is recommended to prepare fresh solutions daily. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month.[\[1\]](#) Avoid repeated freeze-thaw cycles.

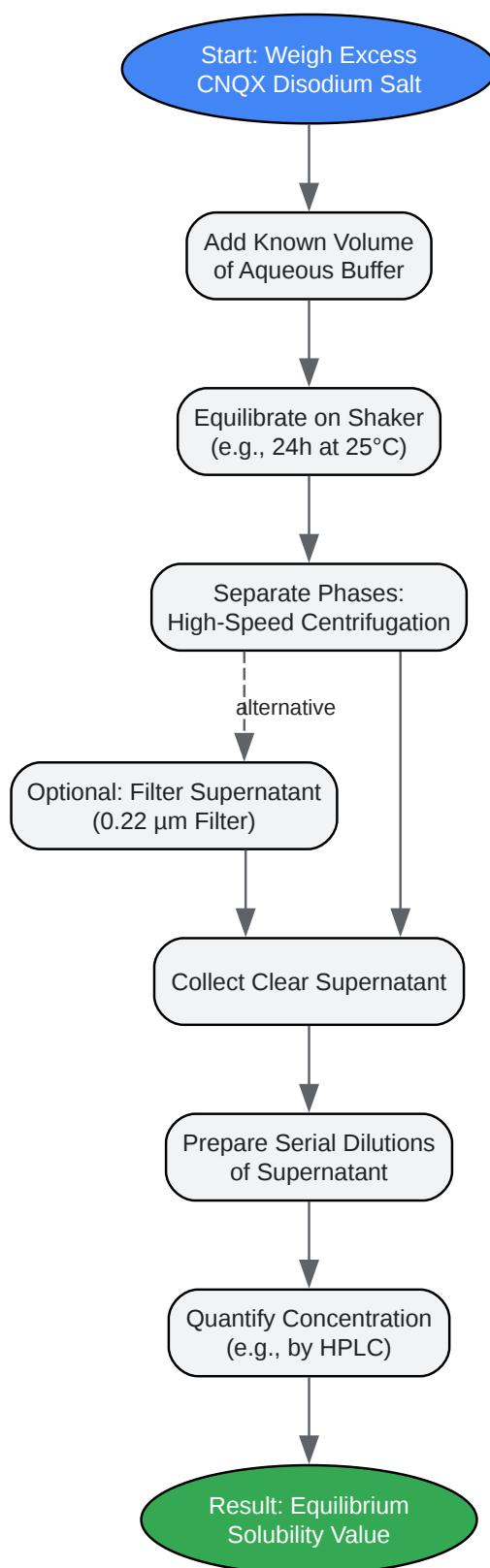
4.2 Protocol for Determination of Equilibrium Aqueous Solubility

This protocol outlines a general "shake-flask" method to determine the equilibrium solubility of **CNQX disodium salt**, adapted from standard methodologies.[\[8\]](#)

- **Reagent Preparation:** Prepare a buffer solution at the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4) and bring it to the experimental temperature (e.g., 25°C or 37°C).
- **Sample Preparation:** Add an excess amount of **CNQX disodium salt** to a known volume of the prepared buffer in a sealed, inert container (e.g., a glass vial). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
- **Equilibration:** Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This is typically achieved by placing the vial on an orbital shaker or rotator

for 24-48 hours. Preliminary experiments may be required to determine the minimum time to reach equilibrium.[8]

- **Phase Separation:** After equilibration, separate the undissolved solid from the supernatant. This is critical and is typically achieved by centrifugation at high speed (e.g., $>10,000 \times g$) followed by careful collection of the supernatant. Alternatively, the supernatant can be filtered through a chemically inert, low-binding filter (e.g., $0.22 \mu\text{m}$ PVDF).
- **Quantification:** Accurately dilute a sample of the clear supernatant with the appropriate mobile phase or buffer. Determine the concentration of CNQX in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectrophotometry.
- **Calculation:** Calculate the original concentration in the supernatant, correcting for the dilution factor. This value represents the equilibrium solubility under the tested conditions.



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Workflow for the shake-flask method of solubility determination.

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